2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
Description
This compound features a 1,3-dioxoisoindole core substituted with a 3-methoxypropyl group at position 2 and a carboxamide-linked phenyl ring bearing a 1,2,4-triazole moiety at position 5 (Figure 1). The isoindole-dione scaffold is known for its electron-deficient aromatic system, which facilitates π-π stacking interactions in biological targets. The 3-methoxypropyl side chain enhances solubility in polar solvents, while the triazole substituent provides hydrogen-bonding capacity, a critical feature for receptor binding .
Structural elucidation of such compounds often employs X-ray crystallography, with SHELX software (e.g., SHELXL, SHELXS) being widely used for refinement and validation of crystallographic data .
Properties
Molecular Formula |
C22H21N5O4 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxamide |
InChI |
InChI=1S/C22H21N5O4/c1-31-10-2-9-27-21(29)18-8-5-16(11-19(18)22(27)30)20(28)25-17-6-3-15(4-7-17)12-26-14-23-13-24-26/h3-8,11,13-14H,2,9-10,12H2,1H3,(H,25,28) |
InChI Key |
VDCIETBYEWZHMN-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step synthetic routes. One common approach is the condensation of 3-methoxypropylamine with phthalic anhydride to form the isoindole core. This intermediate is then reacted with 4-(1H-1,2,4-triazol-1-ylmethyl)benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the isoindole ring can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypropyl group can yield methoxypropanoic acid, while reduction of the carbonyl groups can produce dihydroxy derivatives .
Scientific Research Applications
2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzymes by binding to their active sites. This compound has been shown to inhibit the biosynthesis of strigolactones, which are plant hormones involved in various growth processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Core Structure Comparison
- Target Compound : The 1,3-dioxoisoindole core is electron-deficient, favoring interactions with ATP-binding pockets in kinases.
- Benzimidazole Derivative : The benzimidazole core is less electron-deficient but offers greater conformational flexibility, which may enhance binding to tubulin.
- Thiazole-substituted Isoindole : Shares the isoindole-dione core but replaces triazole with thiazole, altering hydrogen-bonding capacity.
Substituent Analysis
- Triazole vs. Imidazole/Thiazole : The 1,2,4-triazole group in the target compound provides two nitrogen atoms capable of hydrogen bonding, compared to one in imidazole or thiazole . This may enhance binding affinity in kinase targets.
- Methoxypropyl vs.
- Phenyl Substituents : The 4-methoxyphenyl group in contributes to solubility but lacks the heteroaromaticity of the triazole-phenyl group in the target compound.
Pharmacological Implications
- Kinase Inhibition : The target compound’s triazole-phenyl carboxamide may mimic adenine in ATP-binding sites, a feature absent in benzodioxole and benzimidazole derivatives.
- Solubility : The 3-methoxypropyl group likely enhances aqueous solubility compared to the shorter methoxyethyl chain in .
- Synthetic Feasibility : Compounds like and the target compound require multi-step syntheses, but the triazole moiety introduces additional complexity in purification .
Research Findings and Data Gaps
Biological Activity
The compound 2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer and antimicrobial effects, as well as its mechanism of action.
Chemical Structure and Properties
The compound's structure features a complex arrangement of functional groups that contribute to its biological activity. The presence of the triazole moiety is particularly noteworthy due to its established role in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃ |
| Molecular Weight | 302.33 g/mol |
| LogP | 2.6 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Anticancer Activity
Recent studies have demonstrated that derivatives similar to the compound exhibit significant anticancer properties. For instance, a related triazole compound was shown to inhibit the growth of various cancer cell lines with IC50 values ranging from 1.1 μM to 4.9 μM against MCF-7 and HCT-116 cells .
The mechanism of action is primarily attributed to the inhibition of thymidylate synthase (TS) , an enzyme critical for DNA synthesis. Compounds with similar structures have displayed TS inhibition with IC50 values lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives tested against Staphylococcus aureus and Escherichia coli exhibited significant growth inhibition . The effectiveness of these compounds suggests a dual-action mechanism that could be beneficial in treating infections alongside cancer.
Case Studies
A recent study synthesized various triazole derivatives and evaluated their biological activities. Among them, one compound demonstrated superior activity against three cancer cell lines (MCF-7, HepG2, HCT-116) with IC50 values significantly lower than traditional drugs .
Another research effort focused on a series of oxadiazole and triazole hybrids, revealing that incorporation of these heterocycles enhances anticancer efficacy through TS inhibition .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Thymidylate Synthase : This leads to decreased dTTP levels and disruption of DNA synthesis.
- Induction of Apoptosis : Compounds targeting TS often trigger programmed cell death pathways in cancer cells.
- Antimicrobial Effects : The structural features may interfere with bacterial cell wall synthesis or function.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
